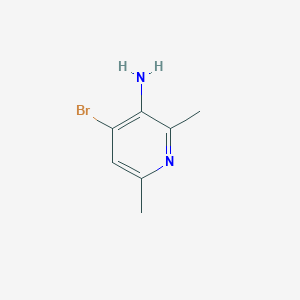

4-Bromo-2,6-dimethylpyridin-3-amine

Description

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

4-bromo-2,6-dimethylpyridin-3-amine |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3 |

InChI Key |

PUHVFBQSJDDPHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)N)Br |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation of 2,6-Dimethylpyridin-3-amine Precursors

A common synthetic approach involves the halogenation of 2,6-dimethylpyridin-3-amine or closely related analogs, where selective bromination occurs at the 4-position. This method typically uses bromine or brominating agents under controlled conditions to avoid over-bromination or substitution at undesired positions.

- Starting material: 2,6-dimethylpyridin-3-amine or 4,6-dimethylpyridin-3-amine

- Brominating agent: Bromine (Br2) or N-bromosuccinimide (NBS)

- Solvent: Dichloromethane (DCM) or chloroform

- Temperature: 0°C to room temperature (to control regioselectivity)

- Reaction time: 12 to 16 hours

- Work-up: Quenching with sodium thiosulfate or sodium bicarbonate, extraction with organic solvents, drying, and purification by column chromatography

This method yields the target compound with moderate to high purity and yields around 70-75% depending on reaction optimization.

Directed Functional Group Manipulation via Formimidamide Intermediates

A more sophisticated approach involves the temporary protection of the amino group as a directing group to enhance regioselectivity during the methylation or halogenation steps. For example, the amino group can be converted into an N,N-dimethylformimidamide derivative, which directs substitution reactions more selectively.

- Step 1: React 2-amino-3,5-dibromo-4-methylpyridine with 1,1-dimethoxy-N,N-dimethylmethanamine to form an N,N-dimethylformimidamide intermediate.

- Step 2: Perform selective methylation at the 3-bromo substituent using methyl zinc reagents in the presence of a nickel catalyst, replacing the bromine with a methyl group.

- Step 3: Hydrolyze the intermediate to regenerate the amino group, yielding the desired 4-bromo-2,6-dimethylpyridin-3-amine.

This method avoids palladium catalysts, minimizes side-product formation, and is scalable for industrial applications with high yields.

Halogen Exchange and Sequential Functionalization

Another route involves stepwise halogenation and substitution:

- Initial bromination at the 6-position of N,N-dimethylpyridin-3-amine derivatives.

- Subsequent iodination or chlorination at other positions using iodine and silver sulfate catalysis.

- Purification by silica gel chromatography.

This approach, while more complex, allows for the preparation of various halogenated pyridin-3-amine derivatives, including this compound analogs, with yields ranging from 60% to 80% depending on reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Bromination | 2,6-dimethylpyridin-3-amine | Br2, DCM | 0–25°C, 12 h | ~75 | Simple, moderate regioselectivity |

| Formimidamide Directed Methylation | 2-amino-3,5-dibromo-4-methylpyridine | 1,1-dimethoxy-N,N-dimethylmethanamine, MeZn, Ni catalyst | Room temp, hydrolysis step | High | High yield, scalable, avoids Pd catalysts |

| Halogen Exchange & Sequential Functionalization | 6-bromo-N,N-dimethylpyridin-3-amine | Iodine, silver sulfate, ethanol | Room temp, 2 h | 60–80 | Multi-step, versatile for analog synthesis |

Detailed Experimental Results Summary

Direct Bromination Example

- Reaction: 2,4-dimethylpyridin-3-amine treated with bromine in dichloromethane at 0 °C, stirred at 25 °C for 12 h.

- Work-up: Quenched with aqueous sodium thiosulfate, neutralized with sodium bicarbonate, extracted, dried, and purified by silica gel chromatography.

- Yield: 75.3%

- Characterization: 1H NMR showed aromatic proton at δ 7.02 ppm, methyl groups at δ 2.37 and 2.13 ppm.

Formimidamide Intermediate Route

- Step a: Formation of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide at room temperature.

- Step b: Reaction with methyl zinc compound and nickel catalyst to replace 3-bromo with methyl.

- Step c: Acid hydrolysis to regenerate the amine.

- Outcome: High yield, minimal side products, adaptable to large scale.

Halogen Exchange Reactions

- Step a: 6-bromo-N,N-dimethylpyridin-3-amine reacted with iodine and silver sulfate in ethanol at 20 °C for 2 h.

- Work-up: Basified, extracted, dried, and purified by chromatography.

- Yield: 72% for 6-bromo-2-iodo-N,N-dimethylpyridin-3-amine.

- Characterization: LC-MS and NMR confirmed structure.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base like potassium carbonate, and an arylboronic acid.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide would yield 2,6-dimethylpyridin-3-amine.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4-Bromo-2,6-dimethylpyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Materials Science: The compound is used in the development of organic electronic materials due to its electronic properties.

Biological Studies: It serves as a precursor in the synthesis of bioactive molecules for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylpyridin-3-amine depends on its application:

In Medicinal Chemistry: It may act by interacting with specific enzymes or receptors, modulating their activity.

In Materials Science: Its electronic properties are exploited in the design of organic semiconductors, where it contributes to charge transport.

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

Key analogs and their similarities to 4-Bromo-2,6-dimethylpyridin-3-amine include:

Key Observations :

Commercial Availability and Pricing

Pricing data for analogs (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) reveals cost trends:

| Compound Name | Catalog # | Quantity | Price ($) | Source |

|---|---|---|---|---|

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | HB194-1 | 1 g | 400 | |

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | HB194-2 | 5 g | 1600 |

The presence of multiple halogens (Cl, I) correlates with higher costs, suggesting that this compound (with methyl groups replacing halogens) may be more cost-effective due to reduced synthetic complexity .

Research Findings and Implications

- Similarity Scores : Compounds with bromine at the 4-position and methyl/halogen substituents at 2,6 exhibit moderate-to-high structural similarity (0.75–0.85), guiding drug design and material science applications .

- Synthetic Accessibility : Methyl-substituted pyridines are often easier to functionalize than heavily halogenated analogs, suggesting broader utility for the target compound .

Q & A

Q. What are the common synthetic routes for 4-Bromo-2,6-dimethylpyridin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized pyridine precursor followed by methylation. For example:

Bromination: React 2,6-dimethylpyridin-3-amine with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C). Excess NBS ensures regioselective bromination at the 4-position .

Methylation: Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce methyl groups. Solvent choice (e.g., THF vs. DCM) and reaction time (12–24 hrs) significantly affect yield .

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers characterize this compound to confirm its structural identity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy:

- ¹H NMR: Peaks for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm substitution pattern .

- ¹³C NMR: Signals for Br-C (δ 110–115 ppm) and N-bearing carbons (δ 150–155 ppm) validate connectivity.

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 215.0 (C₇H₁₀BrN₂⁺) confirms molecular formula .

- X-ray Crystallography: Resolves spatial arrangement of bromine and methyl groups .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Degrades above 150°C (DSC/TGA analysis). Store at 2–8°C in airtight containers .

- Light Sensitivity: UV-Vis studies show decomposition under prolonged UV exposure. Use amber vials for storage .

- Solvent Compatibility: Stable in DMSO and DMF for >6 months; avoid halogenated solvents (e.g., CHCl₃) due to potential halogen exchange .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound be optimized for biaryl product formation?

Methodological Answer:

- Catalyst Screening: Pd(PPh₃)₄ or Pd(dppf)Cl₂ in DMF/H₂O (3:1) at 80°C for 12–24 hrs .

- Ligand Effects: Bidentate ligands (e.g., XPhos) enhance coupling efficiency with electron-deficient arylboronic acids.

- Workflow:

Q. How does steric hindrance from methyl groups influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The 2,6-dimethyl groups create steric bulk, directing nucleophiles (e.g., amines, thiols) to the 4-position.

Q. How can conflicting spectral data (e.g., NMR shifts) for derivatives of this compound be resolved?

Methodological Answer:

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 4-Bromo-2,6-diaminopyridine ).

- Isotopic Labeling: Use ¹⁵N-labeled analogs to distinguish overlapping signals in crowded spectra.

- Dynamic NMR: Variable-temperature studies resolve conformational exchange broadening .

Q. What strategies are used to evaluate the biological activity of this compound derivatives in medicinal chemistry?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, A549) with EC₅₀ values normalized to controls.

- SAR Studies: Modify the bromine or methyl groups to correlate structure with activity.

- ADME Profiling: Assess metabolic stability in liver microsomes and permeability (Caco-2 cell model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.